molecular formula C7H13NO3 B7978073 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid

2-(Methoxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B7978073
M. Wt: 159.18 g/mol
InChI Key: QUQIHHCEASFDHL-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals and its utility in asymmetric synthesis due to its chiral nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with methoxymethylating agents. One common method includes the use of tert-butoxycarbonyl (Boc) protected pyrrolidine, which undergoes methoxymethylation followed by deprotection to yield the desired compound .

Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents and catalysts to facilitate the reaction and subsequent purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with various molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds by transferring its chirality to the substrate. This process often involves the formation of intermediates that stabilize the transition state, leading to high stereoselectivity .

Comparison with Similar Compounds

Uniqueness: 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid is unique due to its specific methoxymethyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over stereochemistry is required .

Properties

IUPAC Name

2-(methoxymethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-5-7(6(9)10)3-2-4-8-7/h8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQIHHCEASFDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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